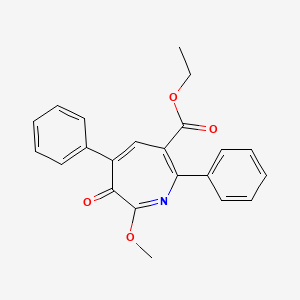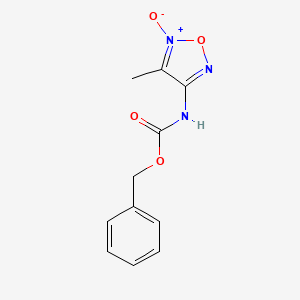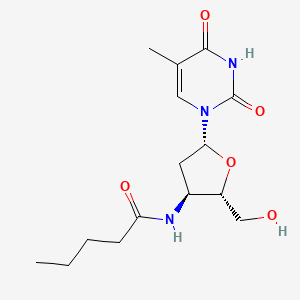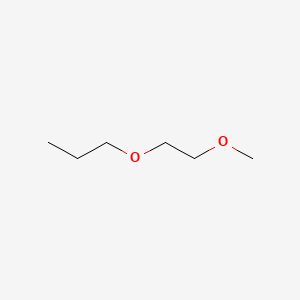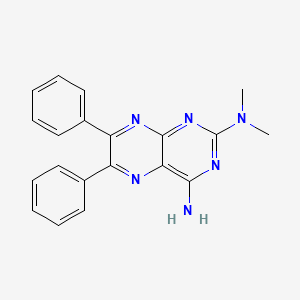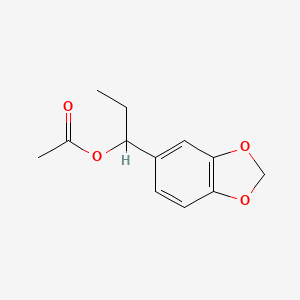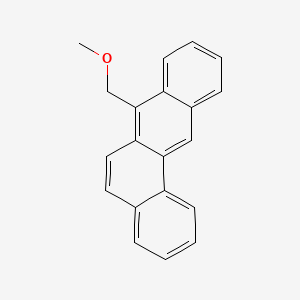
Benz(a)anthracene, 7-(methoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 7-(methoxymethyl)- is a polycyclic aromatic hydrocarbon (PAH) derivative It is a compound that consists of four fused benzene rings with a methoxymethyl group attached at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene, 7-(methoxymethyl)- typically involves the methoxymethylation of Benz(a)anthracene. This can be achieved through a Friedel-Crafts alkylation reaction, where Benz(a)anthracene reacts with methoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Benz(a)anthracene, 7-(methoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene, 7-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene, 7-(methoxymethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex PAH derivatives.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its role in the development of certain pharmaceuticals and its potential carcinogenic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene, 7-(methoxymethyl)- involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and potentially carcinogenic effects. The compound’s metabolism in the body produces reactive intermediates that can form adducts with DNA, proteins, and other macromolecules, disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: The parent compound without the methoxymethyl group.
7-Methylbenz(a)anthracene: A similar compound with a methyl group at the 7th position instead of a methoxymethyl group.
7,12-Dimethylbenz(a)anthracene: Another derivative with two methyl groups at the 7th and 12th positions.
Uniqueness
Benz(a)anthracene, 7-(methoxymethyl)- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological systems, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
63020-62-2 |
|---|---|
Molekularformel |
C20H16O |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
7-(methoxymethyl)benzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-21-13-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,13H2,1H3 |
InChI-Schlüssel |
YXXOBSUTVJWRTB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


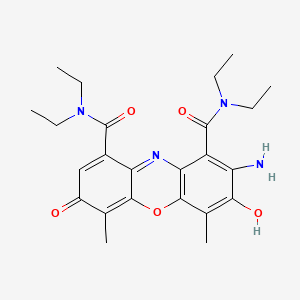
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
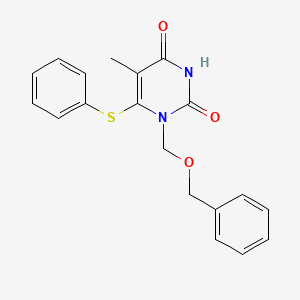
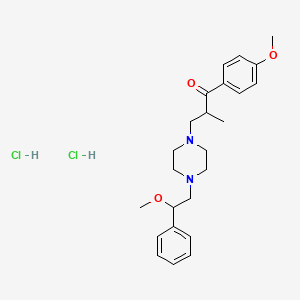
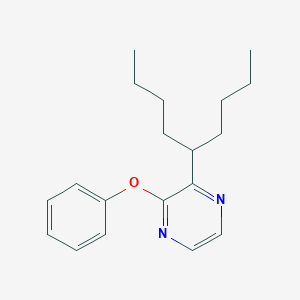
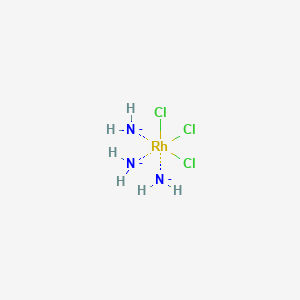
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)
